6-Chloroindoline-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h3-4,11H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHNBXMUBNBHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-84-6 | |
| Record name | 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a carboxylic acid typically shows a characteristic broad singlet for the acidic proton of the -COOH group, usually in the downfield region of 10-13 ppm. oregonstate.eduopenstax.org The protons on the indoline ring would exhibit signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The protons of the CH2 groups in the pyrrolidine (B122466) ring would appear further upfield.
The ¹³C NMR spectrum of a carboxylic acid derivative is characterized by a signal for the carbonyl carbon in the range of 160-185 ppm. oregonstate.eduopenstax.orglibretexts.org The carbons of the aromatic ring and the CH2 groups of the indoline structure would also have distinct signals.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹. openstax.orglibretexts.org A strong carbonyl (C=O) stretching absorption is also present, usually between 1710 and 1760 cm⁻¹. openstax.org The presence of the aromatic ring would give rise to C-H and C=C stretching vibrations in their characteristic regions. youtube.com
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (-OH, 17 mass units) and the entire carboxyl group (-COOH, 45 mass units). oregonstate.edulibretexts.org The molecular ion peak would correspond to the molecular weight of this compound.
Advanced Analytical and Spectroscopic Characterization of 6 Chloroindoline 5 Carboxylic Acid and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
For 6-Chloroindoline-5-carboxylic acid, the expected NMR signals can be predicted based on the constituent functional groups and the analysis of similar structures. The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aliphatic protons of the indoline (B122111) ring, and the protons of the amine and carboxylic acid groups. nih.gov The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum, often around 10–12 ppm, though its chemical shift can be dependent on solvent and concentration. nih.govvscht.cz Protons on the carbon atoms adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. nih.gov
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carboxyl carbons are characteristically deshielded and appear in the 165-185 ppm range. nih.govvscht.cz The carbons of the aromatic ring and the indoline core will have specific shifts influenced by the electron-withdrawing chlorine atom and the electron-donating nitrogen atom.
In the case of synthesized derivatives, such as esters, the NMR spectra would show additional characteristic signals. For example, a methyl ester derivative like Methyl 6-chloro-1H-indole-2-carboxylate would exhibit a sharp singlet around 3.95 ppm in the ¹H NMR spectrum corresponding to the methyl ester protons. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and a Related Derivative
| Compound | Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| This compound | ¹H NMR | Carboxyl (-COOH) | 10 - 12 (broad singlet) | Shift is solvent and concentration dependent. nih.govvscht.cz |
| Aromatic (Ar-H) | 6.5 - 8.0 | Specific shifts and coupling patterns depend on substitution. | ||
| Aliphatic (-CH₂-) | 2.5 - 3.5 | Protons on the indoline ring. | ||
| Amine (-NH-) | Variable (broad) | Position can vary and may exchange with D₂O. | ||
| ¹³C NMR | Carbonyl (-COOH) | 165 - 185 | Deshielded due to electronegative oxygens. nih.govvscht.cz | |
| Aromatic (Ar-C) | 110 - 150 | Shifts influenced by chlorine and nitrogen substituents. | ||
| Aliphatic (-CH₂-) | 20 - 50 | Carbons of the indoline ring. | ||
| Methyl 6-chloro-1H-indole-2-carboxylate | ¹H NMR | Methyl (-OCH₃) | 3.95 (singlet) | Experimental data for a related indole (B1671886) derivative. chemicalbook.com |
| ¹³C NMR | Carbonyl (-COO-) | 162.0 | Experimental data for a related indole derivative. chemicalbook.com |
Dynamic NMR experiments can be employed to study conformational changes or tautomeric equilibria in derivatives, which may be influenced by temperature and solvent. masterorganicchemistry.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₉H₈ClNO₂), the monoisotopic mass is 197.02435 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 197. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with an M+2 peak at m/z 199 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecule under MS conditions can provide valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). libretexts.org For this compound, key fragmentation peaks could include:
Loss of COOH: A peak corresponding to the indoline radical cation after loss of the carboxylic acid group.
Loss of Cl: Fragmentation involving the cleavage of the carbon-chlorine bond.
McLafferty Rearrangement: If applicable, this rearrangement can be a dominant fragmentation pathway for carboxylic acids. libretexts.org
High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with very high accuracy, confirming the molecular formula. mdpi.com For derivatives, such as esters or amides, the fragmentation patterns would be altered accordingly, often with a base peak resulting from the formation of a stable acylium ion (R-CO⁺). libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Proposed Loss | m/z (for ³⁵Cl) | Significance |
| [C₉H₈ClNO₂]⁺ | - | 197 | Molecular Ion (M⁺) |
| [C₉H₈³⁷ClNO₂]⁺ | - | 199 | Isotopic Peak (M+2) |
| [C₉H₇ClNO]⁺ | -OH | 180 | Loss of hydroxyl radical |
| [C₈H₈ClN]⁺ | -COOH | 152 | Loss of carboxyl group |
| [C₉H₈NO₂]⁺ | -Cl | 162 | Loss of chlorine radical |
Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy
IR and UV/Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, offering complementary information for functional group identification and conjugation analysis.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. vscht.czorgchemboulder.com
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. masterorganicchemistry.comorgchemboulder.com This broadness is a hallmark of carboxylic acids. orgchemboulder.com
C-H Stretch: Sharp peaks for aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline ring would be just below 3000 cm⁻¹.
N-H Stretch: A moderate absorption from the secondary amine of the indoline ring is expected around 3300-3400 cm⁻¹.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by dimerization and conjugation.
C-O Stretch & O-H Bend: A C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region, and O-H bending vibrations can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carbonyl | C=O Stretch | 1760 - 1690 | Strong, Sharp |
| Amine (Indoline) | N-H Stretch | 3400 - 3300 | Moderate |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Variable |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides insight into the electronic transitions within the molecule. The indoline ring system constitutes the primary chromophore. Unconjugated carboxylic acids typically absorb around 210 nm, which is often too low to be of significant practical use. libretexts.org However, the fusion of the carboxylic acid to the aromatic portion of the indoline system creates a more extended conjugated system. The UV spectrum is expected to show absorptions characteristic of π → π* transitions of the substituted benzene (B151609) and pyrroline (B1223166) rings. The exact absorption maxima (λmax) would be influenced by the chloro and carboxyl substituents and the solvent used for analysis. For comparison, many simple indole derivatives exhibit absorption maxima below 250 nm. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to determine precise bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule.
For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structure. The resulting crystal structure would reveal:
The planarity of the aromatic ring and the conformation of the five-membered indoline ring.
The precise bond lengths and angles, showing the influence of the chloro and carboxylic acid substituents.
The intermolecular interactions in the solid state. It is expected that the carboxylic acid and N-H groups would participate in extensive hydrogen bonding, likely forming dimers or extended networks, which significantly influences the crystal packing. mdpi.com
While a crystal structure for this compound itself is not publicly available, analysis of related complex structures, such as 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, demonstrates the power of this technique to resolve complex stereochemical and conformational questions in indoline-containing scaffolds. researchgate.net Such studies reveal intricate networks of intermolecular interactions, including O-H···O, N-H···O, and C-H···O hydrogen bonds, which stabilize the crystal lattice. researchgate.net Furthermore, compounds of this nature can exhibit polymorphism, where different crystalline forms of the same compound exist, each with unique physical properties and potentially different spectroscopic signatures. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier analytical technique for determining the purity of a sample and for quantitative analysis.
Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds like this.
Stationary Phase: A C18 (octadecylsilyl) column is typically used, providing a nonpolar surface.
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used as the eluent. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is usually added to the mobile phase. This technique is often referred to as ion suppression-reversed-phase HPLC. uni.lu
Detection: A UV detector is commonly employed, set to a wavelength where the indoline chromophore absorbs, to monitor the elution of the compound.
The purity of a sample of this compound would be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
Preparative Chromatography: For the isolation and purification of the compound on a larger scale, column chromatography using silica (B1680970) gel is a standard method. The polarity of the solvent system (eluent) is carefully chosen to allow for the separation of the desired product from any unreacted starting materials or byproducts. chemicalbook.com
Chiral Chromatography: If derivatives of this compound are synthesized that contain a stereocenter, chiral HPLC is essential for separating the enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and the determination of enantiomeric excess (ee). orgchemboulder.com
Future Directions and Emerging Research Avenues for 6 Chloroindoline 5 Carboxylic Acid
Development of Novel and Efficient Synthetic Routes
While methods for synthesizing substituted indolines exist, the development of more efficient, scalable, and environmentally benign routes to 6-Chloroindoline-5-carboxylic acid and its analogs remains a critical area of research. Current strategies often involve multi-step processes that can be time-consuming and may utilize harsh reagents.
Future research is anticipated to focus on several key areas to streamline its production. One promising approach involves the use of novel catalytic systems. For instance, the application of nano copper oxide as a recyclable catalyst has shown success in the N-arylation of indoles and could be adapted for the synthesis of specific indoline (B122111) derivatives. researchgate.net The development of metal-free methodologies, such as using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a promoter for C-H alkylation of indolines, presents another sustainable and efficient alternative. acs.org
Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity
The true potential of this compound lies in its capacity to be chemically modified to create a diverse library of derivatives with enhanced biological activity. The core structure, with its chloro and carboxylic acid functional groups, provides reactive handles for a multitude of chemical transformations.
Future derivatization strategies will likely focus on several key modifications:
Amide Bond Formation: The carboxylic acid group is a prime site for creating a series of N-substituted phenylamide derivatives. This approach has been used to explore the structure-activity relationship (SAR) of indoline-2-carboxylic acid derivatives as inhibitors of NF-kappaB. nih.gov
N-Substitution: The nitrogen atom of the indoline ring can be functionalized with various substituents. This has been demonstrated in the synthesis of N-substituted indoles from indoline carboxylic acid via aromatization followed by a C-N cross-coupling reaction. researchgate.net
Modifications at Other Positions: Exploring substitutions at other positions on the indoline ring can lead to the discovery of compounds with novel biological activities. For example, the synthesis of aminopropyl tetrahydroindole-based indolin-2-ones has led to potent inhibitors of Src and Yes tyrosine kinases. nih.gov
A key goal of these derivatization efforts will be to conduct detailed structure-activity relationship (SAR) studies. By systematically altering the substituents and evaluating the biological effects, researchers can identify the key chemical features responsible for a desired therapeutic effect. nih.govnih.govnih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.govnih.gov
Application as a Core Scaffold for Chemical Probe Development
Beyond its potential as a therapeutic agent, this compound is an attractive scaffold for the development of chemical probes. These specialized molecules are designed to interact with specific biological targets, such as proteins, to help researchers understand their function in health and disease.
The development of indoline-based chemical probes has already shown promise. For example, a library of aminoindoline-derived compounds was synthesized and screened to identify modulators of focal adhesion kinase (FAK) signaling pathways. nih.gov This highlights the potential of the indoline core in creating tools for studying complex cellular processes.
Future research in this area will likely involve:
Attaching Reporter Groups: The this compound scaffold can be functionalized with fluorescent tags, biotin, or other reporter molecules. This allows for the visualization and tracking of the probe's interaction with its target within cells or tissues.
Photoaffinity Labeling: Incorporating a photoreactive group into the molecule would enable researchers to permanently link the probe to its target upon exposure to light. This is a powerful technique for identifying unknown protein targets of a bioactive compound.
Targeted Library Synthesis: Creating focused libraries of derivatives based on the this compound scaffold will be essential for screening against a wide range of biological targets to discover new probes for understudied proteins. nih.gov
Advanced Computational Design and Optimization for Target-Specific Ligands
The integration of computational methods is set to revolutionize the design of ligands derived from this compound. Molecular modeling and docking studies can predict how different derivatives will bind to the active site of a target protein, allowing researchers to prioritize the synthesis of the most promising compounds. nih.govresearchgate.net
Key computational approaches that will drive future research include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of this compound derivatives against a specific protein target to identify potential hits. nih.govresearchgate.net
Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the design of new derivatives with improved potency and selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. This can help to build predictive models for designing more effective molecules.
These in silico methods, when used in conjunction with experimental validation, can significantly accelerate the drug discovery process, saving both time and resources. acs.org
Potential in Interdisciplinary Research (e.g., materials science, new applications beyond medicinal chemistry)
While the primary focus for this compound has been in medicinal chemistry, its unique chemical properties suggest potential applications in other scientific disciplines. The indole (B1671886) and indoline scaffolds are known to be versatile building blocks in various fields. rsc.orggoettingen-research-online.de
Emerging areas of interdisciplinary research could include:
Materials Science: Indole derivatives have been investigated as components of organic photoactuators, which can convert light energy into molecular motion. goettingen-research-online.de The specific electronic properties of this compound could be harnessed to create novel materials with interesting optical or electronic properties. The integration of materials science with other fields like biology and engineering is fostering new innovations. researchgate.net
Organic Electronics: The electron-rich nature of the indoline ring system could make its derivatives suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic conductors.
Dye Industry: Indole and its derivatives are key scaffolds in the dye industry due to their strong absorption properties. goettingen-research-online.de The specific substitution pattern of this compound could lead to the development of new dyes with unique colors and properties.
By exploring these non-medicinal applications, the full potential of this versatile chemical scaffold can be realized, opening up new avenues for innovation across multiple scientific fields.
Q & A
Q. How can researchers optimize the synthesis of 6-chloroindoline-5-carboxylic acid while minimizing impurities?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) to monitor reaction intermediates and final product purity.
- Employ gradient recrystallization with solvents like ethyl acetate/hexane mixtures to isolate the compound from byproducts such as unreacted indole derivatives .
- Validate synthesis pathways using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and identify chlorination efficiency at the 6-position .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity assessment : Combine thin-layer chromatography (TLC) with UV-Vis spectroscopy to detect trace impurities.
- Structural confirmation : Use Fourier-transform infrared spectroscopy (FTIR) to verify carboxylic acid (-COOH) and chloroindoline functional groups. Cross-reference with mass spectrometry (MS) for molecular weight confirmation (e.g., expected m/z ~210–220) .
- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition points and storage recommendations .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies of this compound?
Methodological Answer:
- Statistical validation : Apply ANOVA or t-tests to assess variability between experimental replicates. For example, discrepancies in enzyme inhibition assays may arise from inconsistent buffer pH or temperature control .
- Dose-response reevaluation : Perform dose-ranging studies (e.g., 0.1–100 µM) to identify non-linear effects or threshold concentrations where activity plateaus .
- Mechanistic follow-up : Use molecular docking simulations to verify binding affinity predictions against target proteins (e.g., cyclooxygenase isoforms), reconciling computational and empirical data .
Q. What strategies enhance reproducibility in studies involving this compound?
Methodological Answer:
- Detailed protocols : Document solvent purity (e.g., HPLC-grade), reaction stoichiometry, and inert atmosphere conditions (e.g., nitrogen glovebox) to mitigate oxidation artifacts .
- Batch consistency : Use quantitative NMR (qNMR) to standardize compound concentration across experiments.
- Open-data practices : Share raw spectral data and chromatograms in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can computational modeling guide the design of derivatives based on this compound?
Methodological Answer:
- QSAR studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability or toxicity .
- Density functional theory (DFT) : Calculate electron density maps to identify reactive sites for functionalization (e.g., substituting the 5-carboxylic acid group with amides for improved solubility) .
- ADMET profiling : Use tools like SwissADME or ProTox-II to simulate absorption, distribution, metabolism, excretion, and toxicity for prioritized derivatives .
Data Interpretation & Validation
Q. What methods resolve discrepancies between theoretical and observed spectral data for this compound?
Methodological Answer:
- Peak assignment cross-check : Compare experimental NMR shifts with predicted values from databases (e.g., SDBS or PubChem). For example, a downfield shift in ¹H NMR (~12 ppm) confirms the carboxylic acid proton .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbon environments in complex spectra .
- Collaborative validation : Submit samples to independent labs for blind spectral analysis to rule out instrumentation bias .
Toxicological & Safety Considerations
Q. How should researchers design toxicity studies for this compound?
Methodological Answer:
- In vitro assays : Use MTT or resazurin-based cell viability tests on human hepatocyte (HepG2) and renal (HEK293) cell lines to assess acute toxicity (IC₅₀ values) .
- In vivo models : Conduct OECD Guideline 423-compliant studies in rodents, monitoring weight loss, organ histopathology, and serum biomarkers (e.g., ALT/AST for liver function) .
- Mutagenicity screening : Perform Ames tests with TA98 and TA100 bacterial strains to evaluate genotoxic potential .
Literature & Knowledge Gaps
Q. What systematic approaches identify research gaps in the existing literature on this compound?
Methodological Answer:
- Scoping reviews : Use PRISMA-ScR guidelines to map studies by synthesis routes, biological targets, and analytical methods, highlighting understudied areas (e.g., environmental degradation pathways) .
- Bibliometric tools : Analyze citation networks via VOSviewer or CiteSpace to detect emerging trends (e.g., applications in neurodegenerative disease models) .
- Expert consultation : Engage in preprint feedback loops (e.g., bioRxiv) to validate hypotheses before formal publication .
Experimental Design for Novel Applications
Q. How can researchers evaluate the potential of this compound in multi-target drug discovery?
Methodological Answer:
- Polypharmacology screens : Use high-throughput screening (HTS) against panels of GPCRs, kinases, and ion channels to identify off-target interactions .
- Synergy studies : Apply Chou-Talalay combination index (CI) models to test additive/synergistic effects with existing therapeutics (e.g., NSAIDs for inflammation) .
- Metabolomics integration : Pair activity data with LC-MS metabolomic profiles to map compound-induced metabolic pathway alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
